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For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic

synthesis, particularly in the pharmaceutical and fine chemical industries where precise control

over stereochemistry is paramount. This guide provides an objective comparison of the Lindlar

catalyst with other notable poisoned catalysts—P-2 Nickel and Urushibara Nickel—for this

purpose. The comparison is supported by experimental data to aid researchers in selecting the

most appropriate catalyst for their specific needs.

Overview of Poisoned Catalysts
Poisoned catalysts are heterogeneous catalysts that have been intentionally deactivated to a

specific level to control their reactivity and enhance selectivity. In the context of alkyne

hydrogenation, the goal is to achieve semi-hydrogenation to the corresponding alkene without

further reduction to the alkane. This is typically accomplished by modifying the surface of a

noble or transition metal catalyst with a "poison" that blocks the most active sites responsible

for complete saturation.

Lindlar Catalyst
The Lindlar catalyst is a well-established and widely used poisoned catalyst for the syn-

hydrogenation of alkynes to cis-alkenes.[1][2][3] Its composition consists of palladium

supported on a carrier, most commonly calcium carbonate (CaCO₃) or barium sulfate (BaSO₄),

and poisoned with lead acetate and quinoline.[1][2][3][4] The lead acetate serves to deactivate
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the palladium surface, while quinoline is believed to further enhance selectivity by preventing

over-hydrogenation.[1][2]

P-2 Nickel Catalyst
The P-2 nickel catalyst, a nickel boride (Ni₂B) complex, offers a less toxic alternative to the

lead-containing Lindlar catalyst.[5][6] It is typically prepared in situ by the reduction of a

nickel(II) salt, such as nickel acetate, with sodium borohydride.[6] The P-2 catalyst is also

known to catalyze the syn-addition of hydrogen to alkynes, yielding cis-alkenes.[5]

Urushibara Nickel Catalyst
The Urushibara nickel catalyst is another nickel-based heterogeneous catalyst that can be

employed for the selective hydrogenation of alkynes.[7][8] It is prepared by precipitating nickel

from a nickel salt solution using a more electropositive metal, typically zinc, followed by

treatment with an acid or base to activate the catalyst.[7] Different preparations, designated as

U-Ni-A (acid-treated) and U-Ni-B (base-treated), exhibit varying activities and selectivities.[7]

Urushibara iron has also been noted for its use in the partial hydrogenation of alkynes to

alkenes.[7]

Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies on the performance of

the Lindlar catalyst and its alternatives in the selective hydrogenation of alkynes. It is important

to note that direct comparisons can be challenging as reaction conditions and substrates often

vary between studies.

Table 1: Selective Hydrogenation of Diphenylacetylene

Catalyst
Substra
te

Product
Convers
ion (%)

Selectiv
ity (%)

Temper
ature
(°C)

Time (h)
Referen
ce

Lindlar
Diphenyl

acetylene

cis-

Stilbene
100 85 50 4-6 [9]

NiCo/MC
Diphenyl

acetylene

cis-

Stilbene
71.5 87.1 50 4 [10]
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Table 2: Selective Hydrogenation of Phenylacetylene

Catalyst
Substra
te

Product
Convers
ion (%)

Selectiv
ity (%)

Temper
ature
(°C)

Pressur
e (bar)

Referen
ce

0.02%Pd

-Y/C

Phenylac

etylene
Styrene 100 92 120 1 [11]

Ni₂P/TiO₂
Phenylac

etylene
Styrene 99.9 96.0 80

Visible

Light

Table 3: Selective Hydrogenation of 3-Hexyn-1-ol

Catalyst Substrate Product
Conversi
on (%)

Selectivit
y (%)

n(alkynol)
/A(Pd)
(mol/m²)

Referenc
e

Lindlar
3-Hexyn-1-

ol

cis-3-

Hexen-1-ol
99.9 88 50 [1]

BASF

LF200 (Pd

based)

3-Hexyn-1-

ol

cis-3-

Hexen-1-ol
99.9 48 400 [1]

Experimental Protocols
General Procedure for Alkyne Hydrogenation
The following is a general procedure that can be adapted for use with the different poisoned

catalysts. Specific details for each catalyst preparation are provided in the subsequent

sections.

Experimental Workflow
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Catalyst Preparation Hydrogenation Reaction Work-up and Analysis

Prepare Catalyst
(Lindlar, P-2, or Urushibara)

Set up reaction vessel with
alkyne, solvent, and catalyst Purge with H₂

Run reaction under
controlled T and P Filter to remove catalyst Concentrate filtrate Analyze product by

GC, NMR, etc.

Click to download full resolution via product page

Caption: General workflow for selective alkyne hydrogenation.

Procedure:

Catalyst Preparation: Prepare the chosen poisoned catalyst as described in the specific

protocols below.

Reaction Setup: In a suitable reaction vessel (e.g., a Parr autoclave or a round-bottom flask

equipped with a hydrogen balloon), combine the alkyne substrate, an appropriate solvent

(e.g., ethanol, ethyl acetate, or hexane), and the catalyst.

Purging: Seal the reaction vessel and purge it with hydrogen gas several times to remove air.

Reaction: Pressurize the vessel with hydrogen to the desired pressure (or maintain a

hydrogen atmosphere with a balloon) and stir the mixture at the specified temperature for the

required duration.

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the

catalyst by filtration through a pad of Celite.

Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by gas

chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or other suitable

techniques to determine conversion and selectivity.

Preparation of Lindlar Catalyst
A common laboratory preparation of the Lindlar catalyst involves the reduction of palladium

chloride in a slurry of calcium carbonate, followed by the addition of a lead salt.[3]
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Materials:

Palladium(II) chloride (PdCl₂)

Calcium carbonate (CaCO₃)

Lead acetate (Pb(OAc)₂)

Deionized water

Formaldehyde solution (37%)

Procedure:

In a round-bottom flask, suspend calcium carbonate in deionized water.

Add a solution of palladium chloride in dilute hydrochloric acid to the suspension with

vigorous stirring.

Heat the mixture to 80°C and add a formaldehyde solution dropwise to reduce the palladium

ions to palladium metal.

After the reduction is complete (indicated by a color change), add a solution of lead acetate.

Stir the mixture for a period to allow for poisoning of the palladium surface.

Filter the catalyst, wash it thoroughly with deionized water, and dry it under vacuum.

Preparation of P-2 Nickel Catalyst (in situ)
The P-2 nickel catalyst is typically prepared in the reaction flask immediately before the

hydrogenation.[6]

Materials:

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

Sodium borohydride (NaBH₄)
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Ethanol

Procedure:

In the reaction flask, dissolve nickel(II) acetate tetrahydrate in ethanol.

To this solution, add a solution of sodium borohydride in ethanol with stirring.

A black precipitate of the P-2 nickel catalyst will form immediately. The catalyst is now ready

for the addition of the alkyne substrate and hydrogen.

Preparation of Urushibara Nickel Catalyst (U-Ni-B)
The following is a typical procedure for the preparation of the U-Ni-B catalyst.[12]

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Zinc dust

Sodium hydroxide (NaOH)

Deionized water

Procedure:

Add an aqueous solution of nickel(II) chloride to a suspension of zinc dust in water with

vigorous stirring. The mixture will warm up, and the green color of the nickel solution will fade

as nickel metal precipitates.

After the reaction is complete, decant the supernatant.

To the precipitated nickel, add a solution of sodium hydroxide and heat the mixture (e.g., on

a water bath at 50-60°C) with occasional stirring to activate the catalyst.

After activation, decant the sodium hydroxide solution and wash the catalyst several times

with deionized water until the washings are neutral.
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The catalyst can then be washed with the desired reaction solvent (e.g., ethanol) and used

immediately.

Reaction Mechanism: Syn-Addition
The selective hydrogenation of alkynes to cis-alkenes over poisoned catalysts like the Lindlar

catalyst proceeds via a syn-addition mechanism. Both hydrogen atoms add to the same face of

the alkyne triple bond, which is adsorbed on the catalyst surface.

Caption: Syn-addition mechanism for alkyne hydrogenation.

Mechanism Steps:

Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal

catalyst (e.g., palladium or nickel) and dissociates into hydrogen atoms.

Adsorption of Alkyne: The alkyne molecule adsorbs onto the catalyst surface, with the π-

orbitals of the triple bond interacting with the metal.

Syn-Addition: Two hydrogen atoms are transferred from the catalyst surface to the same side

of the adsorbed alkyne in a concerted or stepwise manner.

Desorption: The resulting cis-alkene desorbs from the catalyst surface. The poisoned nature

of the catalyst prevents the re-adsorption and further hydrogenation of the alkene to an

alkane.

Conclusion
The Lindlar catalyst remains a reliable and highly stereoselective catalyst for the synthesis of

cis-alkenes from alkynes. However, concerns over the toxicity of lead have driven the

development of effective alternatives. The P-2 nickel catalyst provides a readily prepared, lead-

free option that also favors the formation of cis-alkenes. The Urushibara nickel catalyst offers

another versatile, non-pyrophoric alternative.

The choice of catalyst will ultimately depend on the specific requirements of the reaction,

including the substrate, desired selectivity, and tolerance for potential metal contaminants. The

experimental data and protocols provided in this guide are intended to assist researchers in
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making an informed decision for their synthetic endeavors. It is always recommended to

perform small-scale optimization experiments to determine the ideal catalyst and reaction

conditions for a new application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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